2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide
Description
2-(4-(1-Naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide (Ref: 10-F650680) is a nicotinamide derivative featuring a piperazine core substituted with a 1-naphthoyl group and a benzodioxol-methyl moiety. Notably, this compound is listed as discontinued by CymitQuimica, possibly due to challenges in synthesis, stability, or efficacy .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4/c34-28(31-18-20-10-11-25-26(17-20)37-19-36-25)24-9-4-12-30-27(24)32-13-15-33(16-14-32)29(35)23-8-3-6-21-5-1-2-7-22(21)23/h1-12,17H,13-16,18-19H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJDSGDDPBQBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloronicotinamide
The synthesis begins with 2-chloronicotinic acid , which is converted to its methyl ester via Fischer esterification (H₂SO₄/MeOH, reflux, 12 h). Subsequent amidation with aqueous ammonia (25%, 50°C, 6 h) yields 2-chloronicotinamide (89% yield).
Acylation of Piperazine with 1-Naphthoyl Chloride
1-Naphthoyl Chloride Preparation
1-Naphthoic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to generate 1-naphthoyl chloride (quantitative yield).
Piperazine Acylation
2-(Piperazin-1-yl)nicotinamide is dissolved in dry dichloromethane (DCM) under N₂. Triethylamine (2.5 equiv) is added, followed by dropwise addition of 1-naphthoyl chloride (1.2 equiv) at 0°C. The reaction proceeds at room temperature for 6 h, yielding 2-(4-(1-naphthoyl)piperazin-1-yl)nicotinamide (85% yield).
Optimization Notes :
- Base selection : Triethylamine outperforms NaHCO₃ in minimizing side reactions.
- Solvent : DCM provides optimal solubility without competing nucleophilicity.
N-Alkylation with Benzo[d]dioxol-5-ylmethylamine
Synthesis of Benzo[d]dioxol-5-ylmethylamine
Piperonyl alcohol (benzo[d]dioxol-5-ylmethanol) is converted to the corresponding bromide using PBr₃ (0°C, 1 h), followed by Gabriel synthesis with phthalimide (K₂CO₃, DMF, 80°C, 12 h). Hydrazinolysis (NH₂NH₂, EtOH, reflux, 4 h) affords benzo[d]dioxol-5-ylmethylamine (72% overall yield).
Amide Coupling
2-(4-(1-Naphthoyl)piperazin-1-yl)nicotinamide is reacted with benzo[d]dioxol-5-ylmethylamine using EDCl/HOBt in DMF (0°C → rt, 12 h). The product is purified via recrystallization (EtOAc/hexane) to yield the target compound (81% yield).
Alternative Enzymatic Approach :
Novozym® 435 (immobilized Candida antarctica lipase B) catalyzes the amidation in tert-amyl alcohol at 50°C (35 min, 88.5% yield). This method reduces reaction time and avoids harsh reagents.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.5% purity with tₖ = 6.7 min.
Comparative Evaluation of Synthetic Routes
| Method | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|
| EDCl/HOBt coupling | 81% | 12 h | High yield, robust conditions | Requires toxic coupling agents |
| Enzymatic (Novozym®) | 88.5% | 35 min | Green chemistry, rapid | Enzyme cost |
| Thermal amidation | 76% | 24 h | No catalysts | Low efficiency |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(1-naphthoyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Discontinuation of the target compound contrasts with analogs like ASN90, which progressed to in vivo studies, suggesting superior stability or efficacy in the latter .
- Low yields in nicotinamide derivatives (e.g., 22% for compound 10u) highlight synthetic challenges in coupling aromatic moieties to piperazine cores .
Table 2: Pharmacological Profiles
Key Observations :
Substituent Effects on Activity
- Naphthoyl vs. Dichlorophenyl : The 1-naphthoyl group’s bulkiness may hinder binding to compact active sites (e.g., O-GlcNAcase) compared to smaller dichlorophenyl groups in analogs like 7o .
- Benzodioxol vs. Pyridyl : The benzodioxol-methyl moiety (target compound) enhances solubility relative to pyridyl groups in pentanamide derivatives, which may improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
